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Compound of Interest

Compound Name: FITM

Cat. No.: B1672735

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols and supporting information for the use of the
FITM2 antibody in immunofluorescence staining. The protocols are intended for researchers in
cell biology, metabolism, and drug development who are investigating the role of FITM2 in lipid
storage, endoplasmic reticulum (ER) function, and related cellular processes.

Introduction to FITM2

Fat storage-inducing transmembrane protein 2 (FITM2), also known as FIT2, is an
evolutionarily conserved protein that resides in the endoplasmic reticulum (ER) membrane.[1]
[2] It plays a crucial role in the regulation of lipid droplet formation and storage of triglycerides.
[3][4][5] FITM2 is highly expressed in adipose tissue and is involved in maintaining ER
homeostasis.[1][2] Dysregulation of FITM2 has been associated with metabolic diseases.[5]
The subcellular localization of FITM2 to the ER makes immunofluorescence a powerful
technique to study its distribution and co-localization with other proteins involved in lipid
metabolism.

Product Information

Antibody: FITM2 (E508W) Rabbit mAb Supplier: Cell Signaling Technology Catalog Number:
62622 Validated Applications: Western Blotting (WB), Immunoprecipitation (IP).[1][6] While not
explicitly validated for immunofluorescence (IF) by the manufacturer, its specificity in related
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applications suggests its suitability for IF with proper protocol optimization. Subcellular
Localization: Endoplasmic Reticulum.[1]

Quantitative Data Summary

Immunofluorescence analysis of FITM2 can be coupled with quantitative measurements of lipid
droplets to assess the functional consequences of FITM2 expression or knockdown. The
following table provides a representative example of data that can be generated.

FITM2

Average Lipid L
Average Lipid Fluorescence

] Droplet . -
Cell Line Treatment Droplet Size Intensity
Number per .
(pm?) (Arbitrary
Cell ]
Units)
Control
3T3-L1
_ (Scrambled 150 + 25 25+05 1200 + 150
Adipocytes ]
SiRNA)
3T3-L1
) FITM2 siRNA 75+ 15 1.2+£0.3 300 £ 50
Adipocytes
HEK293T Vector Control 205 0.8+£0.2 150 + 30
FITM2
HEK293T 100 + 20 3.0+0.6 2500 + 300

Overexpression

Note: These are example data and actual results will vary depending on experimental
conditions.

Experimental Protocols
l. Immunofluorescence Staining of FITM2 in Adherent
Cells (e.g., 3T3-L1 Adipocytes)

This protocol is optimized for the detection of endogenous FITMZ2 in differentiated 3T3-L1
adipocytes.

Materials:
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e 3T3-L1cells

 Differentiation media (e.g., DMEM with high glucose, FBS, insulin, dexamethasone, IBMX)
o Phosphate-Buffered Saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS

e 0.1% Triton X-100 in PBS

e Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

e Primary Antibody: FITM2 (E5O8W) Rabbit mAb (1:100 dilution in Blocking Buffer)

e Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (or other appropriate
secondary)

 Lipid Droplet Stain: BODIPY 493/503 (1 pg/mL)
e Nuclear Stain: DAPI (1 pg/mL)
¢ Mounting Medium
Procedure:
» Cell Culture and Differentiation:
o Culture 3T3-L1 preadipocytes on glass coverslips in a 24-well plate.

o Induce differentiation to adipocytes using a standard MDI (IBMX, dexamethasone, insulin)
protocol.[7] Mature adipocytes are typically ready for staining 8-10 days post-induction.

 Fixation:
o Gently wash the cells twice with PBS.
o Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

o Wash three times with PBS for 5 minutes each.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1672735?utm_src=pdf-body
https://macdougald.lab.medicine.umich.edu/lab-protocols/protocolsmethods/3t3-l1-differentiation-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Permeabilization:

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
o Wash three times with PBS for 5 minutes each.

Blocking:

o Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at
room temperature.

Primary Antibody Incubation:

o Incubate the cells with the FITM2 primary antibody, diluted in Blocking Buffer, overnight at
4°C in a humidified chamber.

Washing:
o Wash three times with PBS for 5 minutes each.
Secondary Antibody and Counterstaining:

o Incubate the cells with the fluorophore-conjugated secondary antibody, BODIPY 493/503,
and DAPI, all diluted in Blocking Buffer, for 1 hour at room temperature, protected from
light.

o Wash three times with PBS for 5 minutes each.

Mounting:

o Mount the coverslips onto glass slides using mounting medium.
o Seal the edges with nail polish and allow to dry.

Imaging:

o Visualize the staining using a fluorescence or confocal microscope. FITM2 will show a
reticular pattern characteristic of the ER, while lipid droplets will appear as bright, spherical
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structures.

Il. Quantitative Analysis of Lipid Droplets

Software: ImageJ or other image analysis software.

Procedure:

Acquire images from at least 10-15 random fields of view per condition.

e Open the images in ImageJ.

» Use the DAPI channel to count the number of cells.

e Use the BODIPY channel to quantify the number and size of lipid droplets per cell.
o Set a threshold to distinguish lipid droplets from the background.

o Use the "Analyze Particles" function to count the number of droplets and measure their
area.[5]

o Calculate the average number and size of lipid droplets per cell for each experimental
condition.

Signaling Pathway and Experimental Workflow
Diagrams
FITM2 Regulation by PPARYy Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://m.youtube.com/watch?v=XkbMbcLzvH0
https://www.benchchem.com/product/b1672735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Extracellular

PPARY Ligands Activation
(e.9., Rosiglitazone, Fatty Acids)

Nucleus Endoplasmic Reticulum

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start:
3T3-L1 cells on coverslips

(Differentiate to Adipocytes)

Primary Antibody Incubation
(anti-FITM2)

Secondary Antibody &
Counterstain Incubation

/ Fluorescence Microscopy/

Y

Image Analysis &
Quantification

End:
Data Interpretation

Click to download full resolution via product page

Caption: Step-by-step workflow for immunofluorescence staining of FITM2.
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Troubleshooting
Issue Possible Cause Suggested Solution
] Antibody concentration too Increase primary antibody
No/Weak Signal

low.

concentration (e.g., 1:50).

Inefficient permeabilization.

Increase Triton X-100
concentration to 0.25% or

incubation time.

Low FITM2 expression in the
cell type.

Use a positive control cell line
(e.g., differentiated 3T3-L1) or

transiently overexpress FITM2.

High Background

Insufficient blocking.

Increase blocking time to 2
hours or use a different
blocking agent (e.g., normal

goat serum).

Primary or secondary antibody

concentration too high.

Decrease antibody

concentrations.

Inadequate washing.

Increase the number and

duration of wash steps.

Non-specific Staining

Cross-reactivity of the
secondary antibody.

Use a pre-adsorbed secondary
antibody.

Antibody aggregates.

Centrifuge the antibody

solution before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. FITM2 deficiency results in ER lipid accumulation, ER stress, reduced apolipoprotein B
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 To cite this document: BenchChem. [Application Notes and Protocols for FITM2 Antibody in
Immunofluorescence Staining]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672735#fitm2-antibody-for-immunofluorescence-
staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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